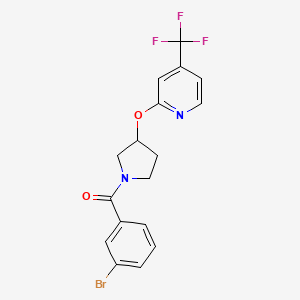

![molecular formula C18H20F3N3O2S B3003064 6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1116082-23-5](/img/structure/B3003064.png)

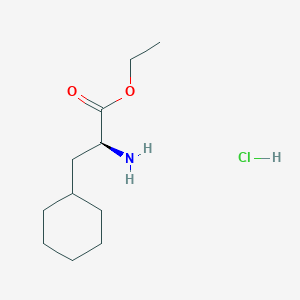

6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one" is a derivative within the class of dihydro-alkoxy-benzyl-oxopyrimidines (DABOs), which have been studied for their potential as inhibitors of HIV-1 reverse transcriptase (RT). The design of such compounds is informed by molecular modeling and structure-activity relationship (SAR) studies, which suggest that the introduction of electron-withdrawing substituents, particularly halogens, into the benzyl unit can significantly enhance anti-HIV-1 activity .

Synthesis Analysis

The synthesis of related DABO derivatives involves the introduction of various alkyl or cycloalkyl thio groups and halogenated phenylmethyl groups into the pyrimidine ring. The specific methods and conditions for synthesizing these compounds are not detailed in the provided data, but it is clear that the synthesis process is crucial for achieving the desired potency and selectivity of the inhibitors .

Molecular Structure Analysis

The molecular structure of DABO derivatives, including the compound , is characterized by a pyrimidine ring that is substituted with different groups. The presence of a 6-(2,6-difluorophenylmethyl) substituent, for example, has been shown to be particularly potent. The molecular modeling analysis supports the hypothesis that the positioning and nature of these substituents are key determinants of the compounds' inhibitory activity against HIV-1 RT .

Chemical Reactions Analysis

The chemical reactions involved in the activity of DABO derivatives are centered around their interaction with the HIV-1 reverse transcriptase enzyme. The compounds act as inhibitors, likely by binding to the active site of the enzyme and preventing the transcription of viral RNA into DNA, which is a critical step in the HIV replication cycle. The exact mechanism of inhibition, however, is not detailed in the provided data .

Physical and Chemical Properties Analysis

The physical and chemical properties of DABO derivatives, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. The provided data suggests that the introduction of specific substituents can enhance the selectivity and potency of these compounds, which implies that these properties are carefully considered during the design process. The compounds with a 6-(2,6-difluorophenylmethyl) substituent, for instance, showed EC50 values ranging between 40 and 90 nM, indicating a high degree of potency .

Propiedades

IUPAC Name |

6-(2-methoxyethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2S/c1-26-8-7-24-6-5-15-14(10-24)16(25)23-17(22-15)27-11-12-3-2-4-13(9-12)18(19,20)21/h2-4,9H,5-8,10-11H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEKBCRMQSGRIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

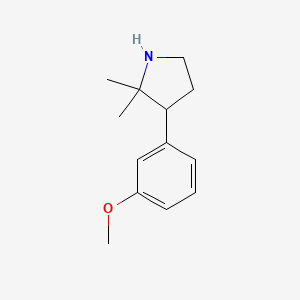

![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3002983.png)

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)

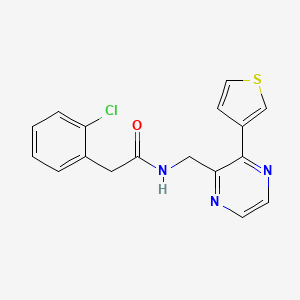

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3002994.png)

![2-Chloro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)acetamide](/img/structure/B3002997.png)

![4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3002998.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3003002.png)